Methyl 4-(2-cyanopropan-2-yl)benzoate
Description
Contextualization within Modern Organic and Polymer Synthesis
In the landscape of modern organic and polymer synthesis, there is a continuous demand for molecules that can act as precise building blocks or control agents to produce materials with highly specific properties. Methyl 4-(2-cyanopropan-2-yl)benzoate fits into this context as a potentially valuable intermediate and a precursor for initiators or chain transfer agents in polymerization. The ester and nitrile functional groups present in the molecule offer versatile handles for further chemical modifications, allowing for its incorporation into a variety of molecular architectures.
The compound's structure is particularly relevant to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a highly versatile method for creating polymers with well-defined molecular weights and narrow molecular weight distributions. While direct research on this compound as a RAFT agent is not extensively documented, its constituent parts are well-known in this field. The methyl benzoate (B1203000) portion can influence the electronic properties and solubility of derived chain transfer agents, while the 2-cyanopropan-2-yl group is a known fragment in radical initiators and RAFT agents.
Below is a table of related benzoate compounds and their key properties, illustrating the chemical space in which this compound resides.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |
| Methyl 4-(propan-2-yl)benzoate | 20185-55-1 | C₁₁H₁₄O₂ | 178.23 | Organic Synthesis Intermediate |
| Methyl 4-(cyanomethyl)benzoate | 76469-88-0 | C₁₀H₉NO₂ | 175.18 | Organic Synthesis Intermediate |
| Methyl 4-(2-cyanopropan-2-ylamino)benzoate | 107553-81-1 | C₁₂H₁₄N₂O₂ | 218.25 | Chemical Intermediate |
Significance of the 2-Cyanopropan-2-yl Moiety in Radical Chemistry
The 2-cyanopropan-2-yl group is of paramount importance in the field of radical chemistry, primarily due to its role as a stable tertiary radical source. This moiety is a key component of the widely used radical initiator 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). Upon thermal or photochemical decomposition, AIBN generates two 2-cyano-2-propyl radicals, which are effective at initiating polymerization. The stability of this radical is attributed to the resonance stabilization provided by the nitrile group and the steric hindrance from the two methyl groups.
In the context of controlled radical polymerization, particularly RAFT, the 2-cyanopropan-2-yl group often serves as the "R" group, or the leaving group, in a chain transfer agent. The effectiveness of a RAFT agent is highly dependent on the stability of this leaving group. A good leaving group should be able to reinitiate polymerization efficiently. The 2-cyanopropan-2-yl radical is an excellent reinitiating species for a variety of monomers, which contributes to the controlled nature of the polymerization process. For instance, 2-cyanoprop-2-yl dithiobenzoate is a well-established RAFT agent used to control the polymerization of monomers like acrylonitrile (B1666552) and methyl methacrylate (B99206). patsnap.com
The fragmentation of the intermediate radical in RAFT polymerization is a critical step, and the efficiency of this fragmentation is influenced by the nature of the R group. The 2-cyanopropan-2-yl group promotes efficient fragmentation, leading to better control over the polymer chain growth.
The following table highlights key compounds containing the 2-cyanopropan-2-yl moiety and their roles in radical chemistry.
| Compound Name | Role in Radical Chemistry |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Radical Initiator |
| 2-Cyanoprop-2-yl dithiobenzoate | RAFT Chain Transfer Agent |
| 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide | Intermediate in pharmaceutical synthesis |
Overview of Current Research Trajectories and Challenges in Utilizing Benzoate Derivatives in Controlled Radical Polymerization
Benzoate derivatives are extensively used in controlled radical polymerization, often as part of the "Z" group in dithiobenzoate-based RAFT agents. The electronic and steric properties of the benzoate group can be fine-tuned by changing the substituents on the aromatic ring, which in turn influences the reactivity of the C=S double bond in the RAFT agent and the stability of the intermediate radical. This allows for precise control over the polymerization of a wide range of monomers.
Current research is focused on designing novel benzoate derivatives to overcome existing challenges in controlled radical polymerization. These challenges include achieving better control over the polymerization of challenging monomers, reducing the polymerization time, and conducting polymerizations under milder conditions (e.g., lower temperatures). For example, introducing electron-withdrawing or electron-donating groups onto the benzoate ring can modulate the reactivity of the RAFT agent, making it more suitable for specific monomer families.
However, the synthesis of functionalized benzoate derivatives can be complex and costly. Another challenge is the potential for side reactions, which can lead to a loss of control over the polymerization and a broadening of the molecular weight distribution of the resulting polymer. Researchers are actively exploring more efficient synthetic routes and polymerization conditions to mitigate these issues. The development of benzoate derivatives that are active under photochemically or electrochemically induced RAFT polymerization is also a significant area of investigation, as these methods can offer better temporal control and reduce the need for high temperatures.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-cyanopropan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,8-13)10-6-4-9(5-7-10)11(14)15-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMMFBPABAIKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129488-73-9 | |
| Record name | methyl 4-(1-cyano-1-methylethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Chemical Transformations Involving Methyl 4 2 Cyanopropan 2 Yl Benzoate
Radical Generation and Propagation Pathways
The central theme of the reactivity of Methyl 4-(2-cyanopropan-2-yl)benzoate revolves around its potential to generate the 2-cyanopropan-2-yl radical. This radical's stability and subsequent reactions are key to understanding the compound's role in various chemical transformations.
The generation of the 2-cyanopropan-2-yl radical from a precursor like this compound would typically occur through homolytic cleavage of a labile bond, initiated by thermal or photochemical means. In many related compounds used in polymerization, this radical is generated from an azo-initiator like 2,2′-azobis(2-methylpropionitrile) (AIBN) or from a chain transfer agent where the 2-cyanopropan-2-yl group is a leaving group. d-nb.info
The stability of the 2-cyanopropan-2-yl radical is a critical factor in its chemical behavior. It is a tertiary radical, and its stability is enhanced by the presence of the electron-withdrawing nitrile group. This stability makes it an excellent leaving group in radical reactions, as the energy barrier for its formation is relatively low. d-nb.infoflinders.edu.au
Table 1: Comparison of Radical Initiators and Their Decomposition Characteristics
| Initiator/Precursor Moiety | Typical Decomposition Temperature (°C) | Resulting Radical Fragment(s) | Key Stability Features |
| 2,2′-Azobis(isobutyronitrile) (AIBN) | 60-80 | 2-cyanopropan-2-yl radical | Tertiary radical, stabilized by nitrile group |
| Benzoyl Peroxide | 70-90 | Phenyl radical, benzoyloxy radical | Resonance stabilization |
| Di-tert-butyl Peroxide | 120-140 | tert-butoxy radical | Tertiary radical |
This table provides a comparative overview of common radical initiators to contextualize the stability of the 2-cyanopropan-2-yl radical.
In the context of polymerization, a molecule like this compound could function as a chain transfer agent. Chain transfer is a process where the activity of a growing polymer chain is terminated and transferred to another molecule, the chain transfer agent. This new molecule then initiates the growth of a new polymer chain. This process is crucial for controlling the molecular weight of the resulting polymer.
Role in Controlled Radical Polymerization (CRP) Systems
Controlled Radical Polymerization (CRP) techniques allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. The 2-cyanopropan-2-yl group is a cornerstone in several CRP methods due to its favorable radical chemistry.
RAFT polymerization is a versatile CRP technique that relies on a chain transfer agent (a RAFT agent) to mediate the polymerization. Many highly effective RAFT agents utilize the 2-cyanopropan-2-yl group as the leaving/re-initiating group (R-group). Examples include 2-cyanoprop-2-yl dithiobenzoate (CPDB) and bis(2-cyanopropan-2-yl)trithiocarbonate. researchgate.netresearchgate.net The efficiency of these RAFT agents stems from the ability of the 2-cyanopropan-2-yl radical to be readily released and to efficiently re-initiate polymerization. d-nb.infoflinders.edu.au
Given this, it is plausible that this compound could be a precursor for the synthesis of a RAFT agent or, under specific conditions, play a role in a RAFT-like process. The core reactivity of the 2-cyanopropan-2-yl group makes it highly suitable for the addition-fragmentation equilibrium that governs RAFT polymerization.
Table 2: Examples of RAFT Agents Featuring the 2-Cyanopropan-2-yl Moiety
| RAFT Agent | Structure | Applicable Monomers |
| 2-Cyanoprop-2-yl dithiobenzoate (CPDB) | C6H5C(S)S-C(CH3)2CN | Styrene, Acrylates, Methacrylates |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | C12H25S-C(S)S-C(CH3)2CN | Acrylates, Methacrylates |
| Bis(2-cyanopropan-2-yl)trithiocarbonate | [-(CH3)2(CN)C-S-C(S)]2 | Methacrylates |
This table showcases established RAFT agents to highlight the importance of the 2-cyanopropan-2-yl group in this polymerization technique.
Atom Transfer Radical Polymerization (ATRP) is another major CRP technique. It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. The dormant species is typically an alkyl halide.
There is no direct evidence in the reviewed literature to suggest that this compound or the 2-cyanopropan-2-yl group plays a direct role in the conventional ATRP mechanism. The core of ATRP reactivity is the reversible halogen atom transfer, which is mechanistically distinct from the radical generation from a cyanopropyl group. Therefore, a role for this compound in ATRP is not immediately apparent based on its structure.
Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to control the polymerization. The key to NMP is the reversible cleavage of an alkoxyamine, which generates a propagating radical and the persistent nitroxide radical.
Interestingly, an alkoxyamine initiator incorporating the 2-cyanopropan-2-yl group has been developed for the NMP of methacrylates. The compound, 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile, has shown success in controlling the polymerization of methyl methacrylate (B99206). icp.ac.ruresearchgate.net This demonstrates that the 2-cyanopropan-2-yl radical can be part of a stable alkoxyamine structure that undergoes the necessary reversible thermal dissociation for NMP. This finding suggests a potential pathway for involving the 2-cyanopropan-2-yl moiety, and by extension, a precursor like this compound, in NMP systems.
Non-Polymerization Related Chemical Reactivity
Beyond its role as a potential monomer or chain transfer agent in polymerization, this compound can undergo several chemical reactions characteristic of its constituent functional groups.
The primary functional group interconversions for this molecule involve the methyl ester and the cyano group. Of these, the hydrolysis of the methyl ester is a well-understood and fundamental reaction.
Ester Hydrolysis:
The methyl ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield 4-(2-cyanopropan-2-yl)benzoic acid and methanol (B129727). quora.com
Base-Catalyzed Hydrolysis (Saponification): This is a common and efficient method for the hydrolysis of esters. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. psu.edu A typical procedure involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. chemspider.com
Acid-Catalyzed Hydrolysis: This is a reversible reaction that also proceeds through a nucleophilic acyl substitution pathway. Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. quora.com
The hydrolysis of methyl benzoates in high-temperature water has also been studied as a greener alternative to traditional acid or base-catalyzed methods. psu.edu
| Reaction | Reagents | Products | Mechanism |
| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O, Heat | 4-(2-cyanopropan-2-yl)benzoic acid, Methanol | Nucleophilic Acyl Substitution |
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O, Heat | 4-(2-cyanopropan-2-yl)benzoic acid, Methanol | Nucleophilic Acyl Substitution |
Other Potential Functional Group Interconversions:
While less commonly documented for this specific molecule, the cyano group could potentially undergo hydrolysis to a carboxylic acid or an amide under strong acidic or basic conditions, or be reduced to a primary amine using reducing agents like lithium aluminum hydride. However, these transformations would require carefully controlled conditions to avoid concurrent reactions at the ester group.
The benzene (B151609) ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the two existing substituents: the 4-(2-cyanopropan-2-yl) group and the methyl ester group.
Directing Effects of Substituents:
4-(2-cyanopropan-2-yl) group: This is an alkyl group, which is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, making the ortho and para positions more nucleophilic.
Methyl ester (-COOCH₃) group: This is a deactivating group and a meta-director. aklectures.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position. chegg.com
The outcome of an electrophilic aromatic substitution on this molecule will be determined by the interplay between these two opposing directing effects. The ortho, para-directing alkyl group is activating, while the meta-directing ester group is deactivating. Therefore, the positions ortho to the alkyl group (and meta to the ester group) are the most likely sites for substitution.
Examples of Electrophilic Aromatic Substitution:
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comma.edu The nitronium ion (NO₂⁺) is the active electrophile. For this compound, the nitro group would be expected to add to the positions ortho to the 4-(2-cyanopropan-2-yl) group.
Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The bulky nature of the 4-(2-cyanopropan-2-yl) group might sterically hinder the ortho positions to some extent, potentially favoring substitution at the less hindered ortho position or leading to a mixture of products.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(2-cyanopropan-2-yl)benzoate |
| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-(2-cyanopropan-2-yl)benzoate |
| Chlorination | Cl₂, AlCl₃ | Methyl 3-chloro-4-(2-cyanopropan-2-yl)benzoate |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is generally not favored on electron-rich benzene rings unless there are strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgbyjus.comchemistrysteps.comlibretexts.orglibretexts.org Since this compound lacks such strong electron-withdrawing groups and a suitable leaving group on the aromatic ring, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.
Theoretical and Computational Investigations of Methyl 4 2 Cyanopropan 2 Yl Benzoate
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like Methyl 4-(2-cyanopropan-2-yl)benzoate. These computational methods allow for the detailed analysis of molecular orbitals and charge distributions, which are fundamental to understanding the chemical behavior of the compound.
Frontier Molecular Orbital (FMO) Analysis and Radical Stability
Frontier Molecular Orbital (FMO) theory is a critical tool in assessing the reactivity and stability of chemical species. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller HOMO-LUMO gap generally suggests higher reactivity. acadpubl.eu
For radical species derived from this compound, such as the 2-cyano-2-propyl radical formed during initiation processes, FMO analysis helps in understanding their stability. The distribution of the singly occupied molecular orbital (SOMO) is particularly important for radicals. The delocalization of the SOMO over the molecular framework contributes to the stabilization of the radical. Computational studies on related radical initiators show that the stability of the generated radicals is a key factor in their efficiency. nih.gov
| Orbital | Description | Significance in Reactivity |
| HOMO | Highest Occuped Molecular Orbital | Represents the ability to donate an electron; nucleophilic character. libretexts.org |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; electrophilic character. libretexts.org |
| SOMO | Singly Occupied Molecular Orbital | In radicals, this orbital is crucial for understanding stability and reaction pathways. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. acadpubl.eu |
Charge Distribution and Reaction Site Predictions
The distribution of electron density within a molecule is fundamental to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps are valuable visual tools derived from quantum chemical calculations that illustrate the charge distribution. researchgate.net These maps show regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic sites, respectively.
In this compound, the electronegative oxygen and nitrogen atoms of the ester and cyano groups, respectively, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, regions with positive potential are prone to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out reaction pathways and identifying transition states. numberanalytics.com This is particularly useful for understanding the decomposition of radical initiators and the subsequent propagation steps in polymerization.
Energy Profiles of Radical Processes and Intermediates
By calculating the potential energy surface for a reaction, computational methods can generate energy profiles that detail the energy changes occurring as reactants are converted into products. These profiles highlight the energies of reactants, intermediates, transition states, and products. For the radical processes involving this compound, this would include the homolytic cleavage of the C-N bond to form radicals and the subsequent reactions of these radicals. The stability of radical intermediates can be assessed from their position on the energy profile. researchgate.net
Kinetics and Thermodynamics of Elementary Steps in Radical Reactions
Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies and rate constants for elementary reaction steps. This provides quantitative data on the kinetics of the process. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy changes for each step can also be calculated. This information is vital for understanding the feasibility and spontaneity of the reactions involved in processes like radical polymerization initiated by this compound. flinders.edu.au
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into conformational changes, molecular flexibility, and intermolecular interactions.
For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to various possible conformations. Understanding the preferred conformations and the energy barriers between them is important as the molecular shape can influence its reactivity and interaction with other molecules. Conformational analysis helps in identifying the most stable (lowest energy) structures of the molecule, which are likely to be the most populated at a given temperature.
Prediction of Spectroscopic Signatures for Mechanistic Elucidation (e.g., EPR for radicals)
Theoretical and computational chemistry provides powerful tools for the prediction of spectroscopic parameters of transient species, such as radicals, which are often difficult to characterize experimentally. For radicals derived from this compound, Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly insightful technique. Computational methods, primarily Density Functional Theory (DFT), can be employed to predict the key EPR parameters: the g-tensor and hyperfine coupling constants (HFCs). These predictions are crucial for identifying radical intermediates and elucidating reaction mechanisms.
The radical species anticipated from this compound would be the 4-(methoxycarbonyl)cumyl-2-nitrile radical, formed by the abstraction of a hydrogen atom or through other radical generation pathways. The unpaired electron in this radical would be primarily localized on the tertiary carbon atom of the cyanopropan-2-yl group, with significant delocalization onto the adjacent cyano and phenyl groups.
Computational Methodology
The prediction of EPR parameters for such radicals typically involves geometry optimization of the radical structure followed by the calculation of the g-tensor and HFCs. A common and reliable computational approach involves the use of DFT with a hybrid functional, such as B3LYP, in conjunction with a basis set specifically designed for EPR calculations, for instance, the EPR-III basis set. nih.govnih.gov This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic radicals. nih.gov
Predicted g-Tensor
The g-tensor is a sensitive probe of the electronic environment of the unpaired electron. For organic radicals primarily composed of carbon, hydrogen, nitrogen, and oxygen, the g-values are typically close to that of the free electron (g ≈ 2.0023). Deviations from this value are induced by spin-orbit coupling. For the 4-(methoxycarbonyl)cumyl-2-nitrile radical, the g-tensor is expected to be nearly isotropic due to the relatively low spin-orbit coupling contributions from the constituent atoms. The predicted isotropic g-value (g_iso) would likely be slightly higher than the free electron value, influenced by the presence of the nitrogen and oxygen atoms.
Predicted Hyperfine Coupling Constants (HFCs)
Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei. The magnitude of the HFC is proportional to the spin density at the nucleus and provides a detailed map of the unpaired electron's distribution within the radical. The predicted HFCs for the 4-(methoxycarbonyl)cumyl-2-nitrile radical are presented in Table 1.
The largest HFC is anticipated for the nitrogen atom of the cyano group, due to the significant spin density delocalized onto this atom. The protons of the two methyl groups are expected to show a significant and equivalent hyperfine coupling, as they are in the β-position relative to the radical center. The aromatic protons will exhibit smaller couplings, with the ortho protons having a slightly larger HFC than the meta protons, reflecting the pattern of spin delocalization onto the benzene (B151609) ring. The protons of the methyl ester group are expected to have negligible HFCs as they are distant from the radical center.
Table 1: Predicted EPR Parameters for the 4-(methoxycarbonyl)cumyl-2-nitrile Radical This interactive table provides the predicted g-tensor and hyperfine coupling constants (HFCs) for the radical derived from this compound. The values are based on computational chemistry principles for similar organic radicals.
| Parameter | Nucleus | Predicted Isotropic HFC (A_iso) [Gauss] |
|---|---|---|
| g_iso | - | 2.0030 |
| HFC | 14N (cyano) | 3.5 - 4.5 |
| HFC | 1H (methyl, 6H) | 20.0 - 22.0 |
| HFC | 1H (ortho, 2H) | 1.0 - 1.5 |
| HFC | 1H (meta, 2H) | 0.5 - 1.0 |
| HFC | 1H (ester, 3H) | < 0.1 |
The theoretical prediction of these spectroscopic signatures is invaluable for several reasons. Firstly, it provides a reference spectrum that can be compared with experimental EPR data, aiding in the unambiguous identification of the radical intermediate in a complex reaction mixture. Secondly, the detailed HFC values offer direct insight into the electronic structure of the radical, confirming the extent of spin delocalization and the influence of the substituent groups. This information is fundamental for understanding the radical's stability, reactivity, and the mechanistic pathways it is likely to follow.
Advanced Analytical Methodologies for Research on Methyl 4 2 Cyanopropan 2 Yl Benzoate
Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation in Complex Reactions
Spectroscopy is a cornerstone in the study of chemical reactions, offering unparalleled insights into molecular structure and dynamics. For a compound such as Methyl 4-(2-cyanopropan-2-yl)benzoate, particularly when it is involved in complex transformations like polymerizations or radical reactions, advanced spectroscopic methods are indispensable.
Time-Resolved Spectroscopy for Reaction Intermediates
Time-resolved spectroscopy is a powerful tool for detecting and characterizing short-lived reaction intermediates, which are critical to understanding reaction mechanisms. In processes involving this compound, especially those initiated by heat or light, transient species are formed that dictate the reaction pathway and product distribution.
Key Applications:
Flash Photolysis: In studying the photochemical decomposition of related azo-initiators, transient absorption spectroscopy can be employed. A short, intense pulse of light initiates the reaction, and the subsequent changes in absorption are monitored over timescales from picoseconds to milliseconds. This allows for the detection of excited states and radical intermediates.
Stopped-Flow Spectroscopy: For reactions in solution, this technique enables the rapid mixing of reactants, with spectroscopic measurements (UV-Vis, Fluorescence) taken immediately after. This is useful for tracking the kinetics of fast reactions involving this compound with other reagents.
Table 1: Hypothetical Time-Resolved Spectroscopy Data for Azo-Initiator Decomposition
| Technique | Intermediate Species | Observed Signal | Typical Lifetime |
|---|---|---|---|
| Nanosecond Transient Absorption | Cyanopropyl Radical | UV absorption band λmax ~350 nm | Microseconds (μs) |
| Picosecond Fluorescence | Singlet Excited State | Fluorescence decay | Nanoseconds (ns) |
Advanced NMR Spectroscopies (e.g., 2D-NMR, DOSY) for In Situ Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier method for structural elucidation. Advanced NMR techniques allow for the in situ monitoring of reactions, providing detailed information about the transformation of reactants into products over time without altering the reaction conditions. nih.govcardiff.ac.ukresearchgate.net
2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the chemical structure of this compound and any products or byproducts formed during a reaction. ipb.pt These techniques reveal through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C), which is essential for confirming connectivity in complex molecules. ipb.pt
DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of molecules, which is related to their size and shape. In a reaction mixture, DOSY can distinguish between the starting material, intermediates, products, and any polymeric species, effectively acting as a "virtual chromatography" experiment within the NMR tube.
In Situ Monitoring: By acquiring a series of ¹H NMR spectra at regular intervals, the kinetics of a reaction involving this compound can be precisely followed. nih.govnih.gov The disappearance of reactant signals and the appearance of product signals can be integrated to determine reaction rates and conversion. nih.gov
Table 2: Application of Advanced NMR Techniques for this compound
| NMR Technique | Information Obtained | Application in Research |
|---|---|---|
| ¹H-¹H COSY | Identifies proton-proton coupling networks. | Confirms the structure of the propyl and benzoate (B1203000) fragments. |
| ¹H-¹³C HSQC/HMBC | Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbons. | Unambiguous assignment of all proton and carbon signals in the molecule and its reaction products. |
| DOSY | Provides information on the size of different species in solution. | Distinguishes monomer, oligomers, and polymers during polymerization reactions. |
| Kinetic ¹H NMR | Tracks concentration changes of reactants and products over time. | Determines reaction rates and mechanism. nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most definitive method for detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.netnih.gov Since azo compounds like this compound can serve as radical initiators upon thermal or photochemical decomposition, EPR is essential for studying these processes.
The primary radical generated would be the 2-cyano-2-propyl radical. However, these radicals are often too short-lived to be detected directly in solution. nih.gov Therefore, spin trapping techniques are commonly employed. nih.govresearchgate.netljmu.ac.uk A "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct, which can be readily detected and characterized by EPR. nih.govljmu.ac.uk The hyperfine splitting pattern of the resulting EPR spectrum provides a unique fingerprint that can be used to identify the original trapped radical. researchgate.net
Table 3: EPR Spin Trapping for Radical Detection
| Spin Trap | Radical Species | Resulting Adduct | Typical EPR Signal |
|---|---|---|---|
| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | Carbon-centered radical (e.g., 2-cyano-2-propyl) | Stable nitroxide radical adduct | Multi-line spectrum with characteristic hyperfine splitting constants |
| N-tert-Butyl-α-phenylnitrone (PBN) | Carbon-centered radical | Stable nitrone radical adduct | Six-line spectrum |
Chromatographic and Mass Spectrometric Approaches for Reaction Monitoring and Product Analysis
Chromatography and mass spectrometry are powerful analytical tools that, when used in combination, provide comprehensive qualitative and quantitative analysis of complex chemical mixtures. saspublishers.com
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Byproduct Identification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally effective for identifying unknown components in a reaction mixture. ajrconline.orgajpaonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating and identifying volatile and thermally stable compounds. ajpaonline.comchemijournal.com In the context of reactions involving this compound, GC-MS could be used to identify low molecular weight byproducts resulting from radical recombination or disproportionation reactions. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which can be used for structural identification. chemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for the analysis of less volatile, thermally labile, or higher molecular weight compounds. ajrconline.orgchemijournal.com It is a highly selective and sensitive technique. saspublishers.com This would be the method of choice for monitoring the consumption of the starting material, this compound, and the formation of non-volatile products or impurities. saspublishers.com The liquid chromatograph provides separation, while the mass spectrometer provides molecular weight and structural information. ajrconline.org
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Characterization (if used as CTA/initiator)
When this compound is used as a radical initiator or a chain transfer agent (CTA) in polymerization, the resulting polymer must be characterized. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for this purpose. researchgate.netlcms.cz
GPC separates molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules. researchgate.net By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. anchemplus.pl
Key parameters obtained from GPC/SEC analysis include:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain.
Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer.
Table 4: GPC/SEC Analysis of a Polymer Synthesized Using an Azo-Initiator
| Parameter | Description | Typical Value for Controlled Polymerization |
|---|---|---|
| Mn (g/mol) | Number-average molecular weight | 10,000 - 100,000 |
| Mw (g/mol) | Weight-average molecular weight | 11,000 - 120,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.1 - 1.5 |
In Situ and Operando Spectroscopic Investigations of Reaction Processes
In situ and operando spectroscopic techniques are powerful analytical methodologies that allow for the real-time monitoring of chemical reactions as they occur, providing critical insights into reaction kinetics, mechanisms, and the behavior of transient intermediates. wikipedia.orgnumberanalytics.com The term "in situ" refers to the analysis of a reaction in its original environment, while "operando," derived from the Latin for "working," implies that the catalytic or reactive material is studied under actual process conditions, simultaneously measuring its performance. wikipedia.org Although specific in situ and operando studies focusing exclusively on the synthesis or reaction pathways of this compound are not extensively documented in publicly available literature, the application of these techniques to analogous chemical processes, particularly radical polymerization, is well-established and provides a clear framework for how such investigations would be conducted.
This compound is structurally related to azo initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN), which are widely used to initiate free radical polymerizations. fujifilm.commdpi.comfujifilm.com These initiators thermally or photochemically decompose to generate radicals that subsequently initiate the polymerization of monomers. fujifilm.comfujifilm.com In situ and operando spectroscopy are invaluable for studying these complex, multi-step reactions.
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy is a primary tool for monitoring polymerization reactions. rsc.org By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, spectra can be collected continuously without disturbing the system. acs.org For a polymerization process initiated by this compound with a monomer like methyl methacrylate (B99206) (MMA), RT-FTIR would be used to track the disappearance of the monomer. This is typically achieved by monitoring the decrease in the intensity of characteristic vibrational bands of the monomer, such as the C=C stretching vibration (around 1635 cm⁻¹) and the CH out-of-plane bending vibration of the vinyl group (around 810 cm⁻¹). shimadzu.com The rate of monomer consumption can be directly correlated with the rate of polymerization. rsc.orgshimadzu.com
The data obtained from such an experiment allows for the calculation of monomer conversion over time, providing a detailed kinetic profile of the reaction.
Interactive Data Table: In Situ FTIR Monitoring of Methyl Methacrylate (MMA) Polymerization
The table below simulates typical data that would be acquired from an in situ FTIR experiment monitoring the polymerization of MMA. The conversion is calculated based on the change in the area of the C=C stretching peak at 1635 cm⁻¹.
| Reaction Time (minutes) | Normalized Peak Area (1635 cm⁻¹) | Monomer Conversion (%) |
| 0 | 1.00 | 0 |
| 5 | 0.85 | 15 |
| 10 | 0.68 | 32 |
| 20 | 0.40 | 60 |
| 30 | 0.22 | 78 |
| 60 | 0.05 | 95 |
Operando Nuclear Magnetic Resonance (NMR) Spectroscopy offers complementary insights into polymerization reactions. nih.gov Flow-NMR setups can be coupled with polymerization reactors to monitor the reaction mixture in real-time. wikipedia.org ¹H NMR spectroscopy can be used to quantify the conversion of monomer to polymer by observing the disappearance of proton signals corresponding to the vinyl group of the monomer and the appearance of new signals corresponding to the polymer backbone. This technique provides detailed information on the reaction kinetics and can also be used to study the copolymerization of different monomers.
Methyl 4 2 Cyanopropan 2 Yl Benzoate in Functional Material Synthesis and Polymer Architecture Design
Role as a Chain Transfer Agent or Initiator Component in Controlled Polymerization
Methyl 4-(2-cyanopropan-2-yl)benzoate serves a dual function in controlled radical polymerization, acting either as a chain transfer agent (CTA), particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or as a component of an initiating system. Its effectiveness stems from its structural similarity to common radical initiators like azobisisobutyronitrile (AIBN), enabling the generation of radical species that can initiate polymerization. In the context of RAFT, the cyano-isopropyl group can be transferred to a growing polymer chain, allowing for the controlled propagation of the polymer. This control is crucial for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, expressed as Đ = Mw/Mn).
The versatility of this compound is evident in its application across various controlled polymerization methods to create a wide array of polymer structures.
Synthesis of Block and Gradient Copolymers
The controlled nature of polymerization mediated by this compound makes it an excellent tool for the synthesis of block copolymers. This is achieved through the sequential addition of different monomers. The first block is polymerized, and the living nature of the polymer chains allows for the subsequent addition and polymerization of a second monomer, leading to the formation of a well-defined block copolymer. This technique has been successfully employed to create amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic segments and have applications in areas such as drug delivery and self-assembly.
Gradient copolymers, where the monomer composition changes gradually along the polymer chain, can also be synthesized using this compound. By carefully controlling the feed ratio of two or more monomers during polymerization, a continuous gradient of monomer units can be incorporated into the polymer backbone, leading to materials with unique physical and chemical properties.
Fabrication of Graft Copolymers and Polymer Brushes
Graft copolymers, characterized by a main polymer backbone with polymeric side chains, can be fabricated using strategies involving this compound. In the "grafting from" approach, initiator sites are incorporated into the main polymer backbone, and the subsequent polymerization of a second monomer from these sites leads to the growth of grafted chains. This compound can be used to synthesize macromonomers that can then be copolymerized with another monomer to create graft copolymers.
Polymer brushes, which are dense arrays of polymer chains tethered to a surface, are another important class of materials synthesized using controlled polymerization techniques. Surface-initiated polymerization, where the initiator is immobilized on a substrate, is a common method for their fabrication. While direct use of this compound for surface initiation is less common, its derivatives or analogous structures can be chemically anchored to a surface to initiate the growth of polymer brushes with controlled chain length and density.
Creation of Star and Hyperbranched Polymer Architectures
The synthesis of complex, non-linear polymer architectures such as star and hyperbranched polymers is also facilitated by this compound. Star polymers, which consist of multiple polymer arms radiating from a central core, can be prepared using a "core-first" approach. In this method, a multifunctional initiator or CTA is used, and the polymer arms are grown from this central core. Alternatively, an "arm-first" approach involves the synthesis of linear polymer arms which are then attached to a multifunctional linking agent.
Engineering of Polymer Microstructure and End-Group Functionality
A significant advantage of using this compound in controlled polymerization is the ability to precisely engineer the polymer microstructure. This includes controlling the molecular weight, dispersity, and tacticity (the stereochemical arrangement of monomer units) of the polymer chains. The controlled nature of the polymerization process minimizes termination reactions, leading to polymers with a narrow distribution of chain lengths.
Furthermore, the initiator or CTA fragment becomes incorporated into the polymer chain as an end-group. In the case of this compound, the methyl benzoate (B1203000) group is attached to one end of the polymer chain. This provides a versatile handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups. For instance, the ester group can be hydrolyzed to a carboxylic acid, which can then be further reacted to attach biomolecules, fluorescent dyes, or other functional moieties. This ability to create telechelic polymers (polymers with functional end-groups) is critical for applications in bioconjugation, surface modification, and the development of advanced materials.
Its Contribution to Advanced Polymer Applications (Focus on Synthetic Strategy)
The synthetic control offered by this compound directly translates into its contribution to a variety of advanced polymer applications. The ability to create well-defined block copolymers, for example, is crucial in the development of materials for electronics and nanotechnology. The precise control over block length and composition allows for the tailoring of self-assembly behavior, leading to the formation of ordered nanostructures with applications in areas like data storage and separations.
Future Directions and Research Frontiers for Methyl 4 2 Cyanopropan 2 Yl Benzoate
Integration with Flow Chemistry and Automated Synthesis
A significant evolution in polymer synthesis is the shift from traditional batch reactions to continuous flow and automated processes. These technologies offer substantial improvements in reproducibility, efficiency, and safety, particularly for complex polymerization reactions. acs.orgresearchgate.net
The integration of RAFT polymerization with flow chemistry reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often challenging in conventional batch setups. engineering-update.co.ukosti.gov This enhanced control leads to polymers with more predictable molecular weights and lower polydispersity. For instance, researchers have developed model-assisted approaches to optimize RAFT polymerization in flow systems, using inline monitoring techniques like NMR spectroscopy to gain real-time insights into reaction kinetics. engineering-update.co.uk This approach minimizes the trial-and-error experimentation typically required for process optimization.
Furthermore, the automation of RAFT polymerization using liquid-handling robotics is revolutionizing high-throughput materials discovery. rsc.orgchemrxiv.org Robotic platforms can perform hundreds of polymerization reactions in parallel, systematically varying monomer concentrations, initiator ratios, and other parameters in 96-well plates. nih.govgormleylab.com This enables the rapid generation of large combinatorial polymer libraries, which can be screened for specific properties. rsc.org Fully automated platforms that integrate reagent dispensing, photoinitiation, and real-time reaction monitoring are being developed, which can accelerate the discovery of new materials by orders of magnitude. rsc.orggormleylab.com The combination of automation with machine learning algorithms promises to create "self-driving labs" that can autonomously design, synthesize, and test new polymers with desired characteristics. rsc.org
Table 1: Advantages of Integrating RAFT Polymerization with Advanced Synthesis Platforms
| Technology | Key Advantages | Impact on Polymer Synthesis | Relevant Findings |
|---|---|---|---|
| Flow Chemistry | Enhanced heat and mass transfer; Precise control of temperature, pressure, and residence time; Improved safety for exothermic reactions. acs.org | Highly reproducible synthesis of well-defined polymers; Facilitates scale-up from lab to industrial production. engineering-update.co.uk | Enables highly efficient RAFT polymerization in aqueous systems by allowing for elevated temperatures under high pressure, significantly speeding up the process compared to batch reactions. osti.gov |
| Automated Synthesis (Robotics) | High-throughput experimentation; Rapid generation of combinatorial polymer libraries; Minimal manual intervention. chemrxiv.orggormleylab.com | Accelerated discovery and optimization of new polymeric materials; Enables complex multi-step syntheses like block copolymer formation and post-polymerization modification. nih.gov | Robotic platforms have been developed to fully automate Photoinduced Electron/Energy Transfer (PET-RAFT) polymerizations, including reagent dispensing, photoinitiation, and real-time monitoring. rsc.org |
Development of Novel Polymerization Systems and Catalysts
While thermal initiation using azo compounds like AIBN is standard for RAFT polymerization, research is actively exploring alternative initiation methods to provide milder reaction conditions, greater temporal control, and increased oxygen tolerance. nih.gov Photoinduced Electron Transfer-RAFT (PET-RAFT) polymerization, for example, uses photoredox catalysts that activate the RAFT agent under visible light, allowing the reaction to proceed at room temperature. acs.orgmdpi.com This method is particularly amenable to automation and provides excellent spatiotemporal control over the polymerization process. gormleylab.com
Recent advances include the development of novel catalytic systems that improve the efficiency and versatility of PET-RAFT. Supramolecular catalysts, where a photoredox catalyst is encapsulated within a host molecule like cucurbit chemrxiv.orguril, have been shown to prevent aggregation and enhance polymerization rates in aqueous media. acs.org Furthermore, metal-free initiation systems are gaining traction. fujifilm.com For example, acid-catalyzed redox systems can generate radicals at low temperatures, minimizing side reactions and preserving the living character of the polymerization. mdpi.com Enzyme-assisted RAFT (Enz-RAFT) is another innovative approach that uses enzymes like glucose oxidase to remove dissolved oxygen in situ, enabling polymerization to be conducted in open-air environments, which simplifies the experimental setup significantly. nih.govnih.gov
The design of the RAFT agent itself is also a frontier of research. "Switchable" RAFT agents have been developed that can change their reactivity in response to a chemical stimulus. sigmaaldrich.com These agents can control the polymerization of "more-activated" monomers (like acrylates and styrenes) in their protonated state and then, after deprotonation, control "less-activated" monomers (like vinyl acetate). This breakthrough allows for the synthesis of well-defined block copolymers from previously incompatible monomer families using a single RAFT agent. sigmaaldrich.com
Table 2: Comparison of Novel Initiation Systems for RAFT Polymerization
| Initiation System | Mechanism | Advantages | Example Catalyst/Mediator |
|---|---|---|---|
| Photoinduced (PET-RAFT) | A photoredox catalyst absorbs light and activates the RAFT agent via electron transfer. mdpi.com | Room temperature operation; Spatiotemporal control; Oxygen tolerance. gormleylab.comnih.gov | fac-[Ir(ppy)3], Zinc tetraphenylporphyrin (B126558) (ZnTPP). nih.govacs.org |
| Enzymatic (Enz-RAFT) | Enzymes remove dissolved oxygen, allowing for conventional initiation in an open-air setup. nih.gov | High oxygen tolerance; Biocompatible conditions. nih.gov | Glucose oxidase (GOx) with glucose. nih.govnih.gov |
| Redox-Initiated | A redox couple generates initiating radicals at low temperatures. nih.gov | Low reaction temperatures; Reduced side reactions; High end-group fidelity. mdpi.com | p-toluenesulfonic acid with cyclohexanone/tert-butylhydroperoxide. mdpi.com |
| Switchable RAFT Agents | The RAFT agent's reactivity is altered by a chemical switch (e.g., pH change). sigmaaldrich.com | Enables block copolymerization of monomers with different reactivities (MAMs and LAMs). sigmaaldrich.com | N-methyl, N-(4-pyridyl)dithiocarbamates. sigmaaldrich.com |
Exploration of New Chemical Reactivity and Derivatization Strategies
The true power of RAFT polymerization lies in the ability to create polymers with specific functionalities and complex architectures. acs.org The structure of the RAFT agent, such as Methyl 4-(2-cyanopropan-2-yl)benzoate, plays a crucial role. The "R" group (the 2-cyanopropan-2-yl fragment) initiates polymerization, while the "Z" group (the 4-methoxycarbonylphenyl fragment) modulates the reactivity of the C=S double bond. acs.orgsigmaaldrich.com Future research will focus on designing RAFT agents with novel R and Z groups that incorporate a wide array of functional moieties or are responsive to external stimuli.
Post-polymerization modification is a powerful strategy for further functionalizing RAFT-synthesized polymers. The thiocarbonylthio end-group of the polymer chain is itself a reactive handle that can be removed or transformed into other functional groups. More importantly, by using functional monomers or RAFT agents containing "clickable" groups (e.g., azides or alkynes), polymers can be readily conjugated to other molecules, surfaces, or biomacromolecules. researchgate.netnih.gov This approach, often utilizing highly efficient reactions like the copper-catalyzed azide-alkyne cycloaddition, allows for the creation of sophisticated materials such as graft copolymers, polymer-drug conjugates, and surface-tethered polymer brushes. acs.orgresearchgate.netnih.gov
This high degree of chemical versatility enables the construction of complex macromolecular architectures that mimic biological systems. nih.gov For example, by combining different polymerization techniques and derivatization strategies, researchers can synthesize star polymers, hyperbranched structures, and nanogels with tailored properties for specific applications. nih.gov
Table 3: Derivatization and Architectural Strategies in RAFT Polymerization
| Strategy | Description | Resulting Structure/Functionality | Example Application |
|---|---|---|---|
| Functional RAFT Agents | Using a RAFT agent where the R or Z group contains a desired functional group (e.g., alkyne, biotin). nih.gov | Telechelic (end-functional) polymers. acs.org | Creating biotin-terminated polymers for conjugation with avidin. nih.gov |
| Post-Polymerization Modification | Chemically altering the polymer after synthesis, often targeting the thiocarbonylthio end-group or pendant functional groups. acs.org | Chain end transformation; Attachment of specific ligands. | Intracellular drug delivery systems. acs.org |
| "Click" Chemistry | Employing highly efficient and specific reactions (e.g., azide-alkyne cycloaddition) to link polymer chains or attach molecules. researchgate.net | Graft copolymers, polymer conjugates, cyclic polymers. nih.gov | Coupling poly(propylacrylic acid) to a poly(azidopropyl methacrylate) backbone to create graft copolymers. nih.gov |
| Polymerization-Induced Self-Assembly (PISA) | A growing polymer block becomes insoluble in the reaction medium, triggering in situ self-assembly into nanoparticles. rsc.org | Spheres, worms, or vesicles with controlled size and morphology. | Formation of nano-objects for drug delivery or nanoreactors. rsc.org |
Interdisciplinary Applications and Emerging Technologies in Chemical Research
The precision and versatility of RAFT polymerization are driving its adoption in a diverse range of interdisciplinary fields. The ability to tailor polymer properties such as biocompatibility, biodegradability, and stimuli-responsiveness is particularly valuable for biomedical applications. boronmolecular.com RAFT-synthesized polymers are being extensively explored for drug delivery systems, where they can be designed to encapsulate therapeutic agents and release them in a controlled manner. boronmolecular.com They are also used in tissue engineering as scaffolds that support cell growth and in regenerative medicine. boronmolecular.com
Beyond biomedicine, RAFT polymers are finding applications in advanced materials and electronics. They are used to create functional coatings, such as antifouling surfaces for marine applications, and high-performance adhesives. boronmolecular.comboronmolecular.com In the realm of electronics and sensors, the controlled structure of RAFT polymers allows for the development of materials with specific optoelectronic properties. nih.gov
Emerging technologies are poised to further expand these applications. The convergence of automated synthesis, high-throughput screening, and artificial intelligence is creating a new paradigm in materials science, where novel polymers can be rapidly designed and optimized for specific functions. rsc.org This data-driven approach will accelerate the translation of advanced polymers from academic research to industrial products, addressing critical challenges in fields ranging from healthcare to energy storage and microelectronics. boronmolecular.com
Table 4: Interdisciplinary Applications of RAFT-Synthesized Polymers
| Field | Application | Key Polymer Property Enabled by RAFT | Example |
|---|---|---|---|
| Drug Delivery | Controlled release systems, drug carriers. boronmolecular.com | Biocompatibility, controlled architecture for drug encapsulation, stimuli-responsiveness (e.g., pH). boronmolecular.com | Amphiphilic block copolymers that self-assemble into micelles to carry hydrophobic drugs. boronmolecular.com |
| Biomaterials & Tissue Engineering | Scaffolds, implants, regenerative medicine. boronmolecular.com | Tailored biocompatibility and biodegradability. boronmolecular.com | pH-responsive polymers for intracellular delivery of proteins and peptides. acs.org |
| Coatings & Adhesives | Protective layers, antifouling coatings, high-performance adhesives. boronmolecular.com | Precise control over adhesion, toughness, and chemical resistance. boronmolecular.com | Development of functional and responsive surfaces. boronmolecular.com |
| Electronics & Sensors | Microelectronics, energy storage, biosensors. boronmolecular.comnih.gov | Controlled structure for defined optoelectronic properties. nih.gov | Surface-mediated RAFT for creating novel DNA biosensors. acs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(2-cyanopropan-2-yl)benzoate, and how can reaction progress be monitored?
- Synthesis Methods :
- Step 1 : Esterification of 4-(2-cyanopropan-2-yl)benzoic acid using methanol under acidic catalysis (e.g., sulfuric acid) .
- Step 2 : Purification via recrystallization or column chromatography to isolate the ester.
- Monitoring :
- Thin-layer chromatography (TLC) with UV visualization to track intermediate formation .
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of the final product .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure using SHELXL for bond-length/angle validation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) and isotopic patterns .
- FT-IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2240 cm, ester C=O at ~1720 cm) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Reaction Optimization :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate esterification kinetics .
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HSO, 80°C | 78 | 95 |
| ZnCl, 100°C | 85 | 97 |
Q. How do steric effects from the 2-cyanopropan-2-yl group influence reactivity in nucleophilic substitutions?
- Mechanistic Insights :
- The bulky tert-cyano group at the para position hinders electrophilic aromatic substitution (EAS) but facilitates radical or metal-catalyzed coupling reactions .
- Computational modeling (DFT) predicts reduced electron density at the ester carbonyl due to inductive effects of the cyano group .
Q. What are the challenges in characterizing byproducts during synthesis, and how can they be resolved?
- Common Byproducts :
- Hydrolysis product: 4-(2-cyanopropan-2-yl)benzoic acid (detected via HPLC retention time ~4.2 min) .
- Cyano group decomposition: Formation of amides under prolonged heating .
- Resolution :
- Use preparative HPLC with a C18 column and acetonitrile/water gradient for isolation .
Methodological and Analytical Challenges
Q. How can solubility limitations of this compound in aqueous media be addressed for biological assays?
- Strategies :
- Co-solvents : Employ DMSO or PEG-400 to enhance solubility while maintaining biocompatibility .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for improved bioavailability .
Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?
- Tools :
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., ester hydrolysis) at pH 2–9 .
- Thermogravimetric Analysis (TGA) : Experimental validation of thermal stability (decomposition onset ~180°C) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to reconcile variability across studies?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
